molecular formula C20H18F3NO2 B11400011 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11400011
M. Wt: 361.4 g/mol
InChI Key: CDTWLLTURYCYJU-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Mechanism of Action

The mechanism of action of 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and trifluoromethyl-substituted acetamides . Examples include:

Uniqueness

What sets 2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18F3NO2

Molecular Weight

361.4 g/mol

IUPAC Name

2-(5-propan-2-yl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H18F3NO2/c1-12(2)13-6-7-18-17(8-13)14(11-26-18)9-19(25)24-16-5-3-4-15(10-16)20(21,22)23/h3-8,10-12H,9H2,1-2H3,(H,24,25)

InChI Key

CDTWLLTURYCYJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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